The Core Mechanism of AI-10-104 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Role of RUNX1 in T-ALL Pathogenesis AI-10-104: A Targeted Inhibitor of the CBFβ-RUNX Interaction Core Mechanism of Action of AI-1...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of RUNX1 in T-ALL Pathogenesis
AI-10-104: A Targeted Inhibitor of the CBFβ-RUNX Interaction
Core Mechanism of Action of AI-10-104 in T-ALL
Disruption of the CBFβ-RUNX1 Complex
Downregulation of Key Oncogenic Transcription Factors
Induction of Apoptosis
Quantitative Data on AI-10-104 Activity in T-ALL
Cell Line
Type of T-ALL
GI50 (µM) of AI-10-104
HPB-ALL
TLX3-transformed
~5
DND-41
TLX3-transformed
~7.5
KOPTK1
NOTCH1-mutant
~2.5
Primary T-ALL Samples (Average)
Pediatric
~2.2
Normal Human Hematopoietic Cells (Average)
Healthy Donors
~15.4
T-ALL Cell Line
AI-10-104 Concentration (µM)
Duration of Treatment
% Increase in Apoptosis (Annexin V+)
KOPTK1
10
6 days
Significant increase (exact % not specified)
Primary T-ALL Sample (TALL-X-15)
5
6 days
~20%
Primary T-ALL Sample (TALL-X-15)
10
6 days
~40%
Experimental Protocols
Co-Immunoprecipitation to Assess CBFβ-RUNX1 Interaction
Protocol:
Cell Lysis: Harvest cells and lyse in modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease inhibitors.
Immunoprecipitation:
Pre-clear the cell lysates with Protein A/G agarose beads.
Incubate the pre-cleared lysates with an anti-RUNX1 antibody (e.g., Active Motif, Cat# 39000) overnight at 4°C with gentle rotation.
Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
Washing: Wash the beads three to five times with ice-cold lysis buffer.
Elution and Western Blotting:
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with primary antibodies against CBFβ and RUNX1.
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Cell Viability/Metabolism Assay (MTS Assay)
Protocol:
Cell Seeding: Seed human T-ALL cell lines in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
Incubation: Incubate the plate for 1-4 hours at 37°C.
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of growth inhibition. Calculate the GI50 value using appropriate software.
Apoptosis Assay (Annexin V Staining)
Protocol:
Cell Harvesting: Harvest the cells by centrifugation.
Staining:
Wash the cells with cold PBS.
Resuspend the cells in 1X Annexin V Binding Buffer.
Add FITC-conjugated Annexin V and a viability dye such as 7-AAD (7-aminoactinomycin D).
Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Annexin V-positive, 7-AAD-negative cells are in early apoptosis.
Annexin V-positive, 7-AAD-positive cells are in late apoptosis or necrosis.
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizing the Mechanism: Signaling Pathways and Workflows
Caption: Interplay between RUNX1 and NOTCH1 in T-ALL.
The Molecular Target of AI-10-104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to the CBFβ-RUNX Interaction Core-Binding Factor (CBF) is a heterodimeric transcription factor composed of a DNA-binding α subunit, en...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the CBFβ-RUNX Interaction
Core-Binding Factor (CBF) is a heterodimeric transcription factor composed of a DNA-binding α subunit, encoded by one of the three RUNX genes (RUNX1, RUNX2, or RUNX3), and a non-DNA-binding β subunit, CBFβ. The interaction between CBFβ and RUNX proteins is crucial for the stability and DNA-binding affinity of the RUNX subunit[1]. This complex plays a pivotal role in regulating the expression of genes involved in cellular proliferation, differentiation, and survival in several tissues, including the hematopoietic and skeletal systems. Dysregulation of the CBFβ-RUNX interaction is implicated in the pathogenesis of various cancers, such as leukemia and ovarian cancer, making it an attractive therapeutic target[2][1][3].
AI-10-104: A Potent Inhibitor of the CBFβ-RUNX Interaction
Quantitative Analysis of AI-10-104 Activity
Table 1: In Vitro Inhibition of CBFβ-RUNX Interaction
This assay is used to quantify the inhibition of the CBFβ-RUNX interaction in a cell-free system.
Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. In this assay, the Runt domain of RUNX1 is fused to a Cerulean fluorescent protein (donor), and CBFβ is fused to a Venus fluorescent protein (acceptor). When the two proteins interact, excitation of Cerulean leads to emission from Venus. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
Protocol:
Purified Cerulean-Runt domain and Venus-CBFβ proteins are mixed at a concentration of 100 nM each in assay buffer.
The mixture is incubated to allow the binding reaction to reach equilibrium.
The fluorescence emission is measured at 474 nm (Cerulean) and 525 nm (Venus) following excitation at the Cerulean excitation wavelength.
The ratio of the emission intensities at 525 nm to 474 nm is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction.
IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.[2]
Co-immunoprecipitation (Co-IP)
This technique is used to demonstrate the disruption of the CBFβ-RUNX interaction within a cellular context.
Principle: An antibody specific to one protein of a complex (e.g., RUNX1) is used to pull down that protein from a cell lysate. If another protein (e.g., CBFβ) is part of the same complex, it will be pulled down as well and can be detected by Western blotting.
Protocol:
Cells are harvested and lysed using a modified RIPA buffer.
The cell lysates are incubated with an anti-RUNX1 antibody to form antibody-antigen complexes.
Protein A/G agarose beads are added to the lysate to capture the antibody-antigen complexes.
The beads are washed to remove non-specifically bound proteins.
The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.
Cell Viability and Growth Inhibition Assays (MTS/CellTiter-Glo)
Principle: MTS and CellTiter-Glo are colorimetric and luminescent assays, respectively, that measure the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
The MTS reagent (CellTiter 96 AQueous One Solution) or CellTiter-Glo reagent is added to the cell cultures.
After a short incubation period, the absorbance (for MTS) or luminescence (for CellTiter-Glo) is measured using a plate reader.
The absorbance or luminescence values are normalized to the DMSO control to determine the percentage of cell growth inhibition.
GI50 (50% growth inhibition) values are calculated from the dose-response curves.[4]
For Researchers, Scientists, and Drug Development Professionals
Introduction to RUNX Proteins and Their Role in Leukemia The Runt-related transcription factor (RUNX) family, comprising RUNX1, RUNX2, and RUNX3, are crucial regulators of normal hematopoiesis and other developmental pro...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction to RUNX Proteins and Their Role in Leukemia
The Runt-related transcription factor (RUNX) family, comprising RUNX1, RUNX2, and RUNX3, are crucial regulators of normal hematopoiesis and other developmental processes.[1][2] These proteins form a heterodimeric complex with Core-Binding Factor beta (CBFβ), which enhances their DNA-binding affinity and stability.[1] In the context of leukemia, particularly Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), the genes encoding RUNX1 and CBFβ are frequent targets of chromosomal translocations and mutations.[2][3][4] These genetic alterations can lead to the formation of oncogenic fusion proteins or the dysregulation of RUNX1 target genes, ultimately driving leukemogenesis.[2][4] Consequently, inhibiting the function of RUNX proteins has emerged as a promising therapeutic strategy for these malignancies.[3][5]
AI-10-104: A Small Molecule Inhibitor of the RUNX-CBFβ Interaction
Co-Immunoprecipitation (Co-IP) to Assess RUNX1-CBFβ Interaction
Workflow for Co-Immunoprecipitation Assay.
Protocol Steps:
Cell Lysis: Harvest and lyse the cells using a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) to extract cellular proteins.[3]
Immunoprecipitation: Incubate the cell lysates with an anti-RUNX1 antibody and Protein A agarose beads to capture RUNX1 and its interacting proteins.[3][6]
Washing: Wash the beads multiple times with an appropriate buffer to remove non-specifically bound proteins.
Elution: Elute the protein complexes from the beads.
Cell Viability and Growth Inhibition Assays
Protocol Steps:
Cell Plating: Seed leukemia cell lines or primary patient samples in 96-well plates at a specified density (e.g., 5 x 10^5 cells/ml).[3]
Viability/Metabolism Measurement:
MTS/CellTiter-Glo Assay: Add a metabolic reagent such as MTS (CellTiter 96 AQueous One Solution) or CellTiter-Glo to the wells.[6] The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.[6]
DAPI Staining: Alternatively, stain cells with DAPI (a fluorescent stain that binds to DNA) and analyze by flow cytometry.[3] DAPI-negative cells are scored as viable.[3]
Data Analysis: Normalize the readings from treated cells to the DMSO-treated control cells to determine the percentage of viability or growth inhibition.[6] Calculate GI50 or IC50 values from the dose-response curves.
RUNX1 Signaling in Leukemia and Therapeutic Intervention
RUNX1 Signaling Pathway and AI-10-104 Intervention.
An In-depth Technical Guide to the CBFβ-RUNX Interaction as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core-binding factor β (CBFβ)-RUNX protein-protein interaction, a critical regulator of cellular differen...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core-binding factor β (CBFβ)-RUNX protein-protein interaction, a critical regulator of cellular differentiation and a validated target in oncology, particularly in leukemia.
Introduction: The Core-Binding Factor Complex
The core-binding factor (CBF) is a heterodimeric transcription factor essential for the normal development of various tissues, including the hematopoietic, bone, and nervous systems.[1] It consists of a DNA-binding α-subunit, encoded by one of three Runt-related transcription factor (RUNX) genes (RUNX1, RUNX2, or RUNX3), and a non-DNA-binding β-subunit, CBFβ.[2] While the RUNX proteins contain the DNA-binding Runt domain, the interaction with CBFβ is crucial as it enhances the affinity of RUNX proteins for their target DNA sequences by up to 40-fold and stabilizes the complex.[1] This interaction relieves an autoinhibitory mechanism within the RUNX protein, making the CBFβ-RUNX complex the functional unit for gene regulation.[2][3]
The significance of this complex in disease is underscored by the frequent genetic alterations targeting both subunits in various cancers.[2] Chromosomal translocations involving RUNX1 and CBFB are well-established drivers in acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[2] Furthermore, RUNX proteins are increasingly recognized as key players in epithelial cancers, broadening the potential therapeutic utility of targeting this pathway.[3]
The CBFβ-RUNX Interaction in Leukemia
The CBFβ-RUNX axis is particularly prominent in a subset of AML known as core-binding factor acute myeloid leukemia (CBF-AML). This category includes leukemias with the t(8;21)(q22;q22) translocation, which creates the RUNX1-ETO fusion protein, and those with inversion of chromosome 16, inv(16)(p13q22), which generates the CBFβ-SMMHC fusion oncoprotein.[4]
The CBFβ-SMMHC fusion protein, a product of the CBFB and smooth muscle myosin heavy chain (MYH11) genes, plays a central role in the pathogenesis of inv(16) AML.[5] This fusion protein retains the ability to bind to RUNX1 and, due to an additional high-affinity binding domain within the SMMHC portion, it outcompetes wild-type CBFβ for this interaction.[6][7][8] This leads to the deregulation of RUNX1-mediated transcription, which is critical for the development of leukemia.[9] The expression of CBFβ-SMMHC has a dominant-negative effect on RUNX function, blocking normal blood cell development.[10]
Therapeutic Strategy: Inhibition of the CBFβ-RUNX Interaction
The critical dependence of leukemic cells on the aberrant function of the CBFβ-RUNX complex makes this protein-protein interaction an attractive therapeutic target. The development of small molecules that can disrupt this interaction represents a novel therapeutic approach, moving beyond traditional cytotoxic chemotherapy.[3] These inhibitors typically bind to an allosteric site on CBFβ, preventing its association with RUNX proteins.[11]
By inhibiting the CBFβ-RUNX interaction, these molecules can:
Reduce the binding of RUNX1 to its target genes.[3]
Alter the expression of genes regulated by RUNX1.[3]
Impact cell survival and promote differentiation of leukemic cells.[3][11]
This strategy has shown efficacy not only in leukemia models but also in other cancers where RUNX transcription factors are implicated, such as basal-like breast cancer and ovarian cancer.[1][3]
Quantitative Data on CBFβ-RUNX Inhibitors
Several small molecule inhibitors targeting the CBFβ-RUNX interaction have been developed. The following table summarizes key quantitative data for some of these compounds.
Compound
Target Interaction
IC50 (µM)
Mechanism of Action
Therapeutic Potential
AI-10-49
CBFβ-SMMHC/RUNX1
0.26
Binds to CBFβ portion of the fusion protein, disrupting its interaction with RUNX1.[6][12]
Targets the NHR2 domain of RUNX1/ETO, inhibiting its tetramerization.[12]
t(8;21) AML
Signaling Pathways and Mechanisms of Action
The CBFβ-RUNX complex regulates a multitude of downstream genes involved in cell differentiation and proliferation. In inv(16) AML, the CBFβ-SMMHC fusion protein hijacks this machinery. One critical downstream target is the MYC oncogene. CBFβ-SMMHC maintains leukemia cell viability by neutralizing RUNX1-mediated repression of MYC expression.[10] Pharmacological inhibition of the CBFβ-SMMHC/RUNX1 interaction leads to increased RUNX1 binding at distal MYC enhancers, resulting in transcriptional repression and apoptosis.[10]
Caption: Signaling pathways in normal hematopoiesis, inv(16) AML, and therapeutic intervention.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate CBFβ-RUNX Interaction
This protocol is designed to detect the in vivo interaction between CBFβ and RUNX1.
Materials:
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Antibodies: anti-CBFβ antibody for immunoprecipitation, anti-RUNX1 antibody for Western blotting, and appropriate secondary antibodies.
Cell Lysis: Harvest cells and lyse them on ice for 30 minutes in lysis buffer.
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
Pre-clearing: Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
Immunoprecipitation: Add the anti-CBFβ antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
Bead Binding: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
Washing: Pellet the beads and wash them three times with wash buffer.
Elution: Elute the protein complexes from the beads using elution buffer.
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-RUNX1 antibody to detect the co-immunoprecipitated protein.
Caption: Workflow for Co-Immunoprecipitation of the CBFβ-RUNX1 complex.
Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibitor Screening
This assay measures the inhibition of the CBFβ-SMMHC-RUNX interaction in a high-throughput format.[9]
Materials:
Purified recombinant Cerulean-CBFβ-SMMHC and Venus-RUNX1 proteins.
Assay buffer (e.g., PBS with 0.01% Triton X-100).
Small molecule inhibitor library.
Microplate reader capable of measuring FRET.
Procedure:
Protein Preparation: Express and purify Cerulean-tagged CBFβ-SMMHC and Venus-tagged RUNX1.
Assay Setup: In a 384-well plate, add a fixed concentration of Cerulean-CBFβ-SMMHC and Venus-RUNX1 to the assay buffer.
Compound Addition: Add varying concentrations of the test compounds to the wells.
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
FRET Measurement: Excite the Cerulean donor fluorophore (e.g., at 433 nm) and measure the emission from both the Cerulean (e.g., at 475 nm) and the Venus acceptor fluorophore (e.g., at 528 nm).
Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). A decrease in the FRET ratio indicates inhibition of the protein-protein interaction. Determine the IC50 value for each compound.
Caption: Principle of the FRET assay for screening CBFβ-RUNX inhibitors.
Conclusion and Future Directions
The targeting of the CBFβ-RUNX interaction has emerged as a promising therapeutic strategy for a range of cancers, most notably for leukemias driven by RUNX pathway alterations. The development of specific and potent small molecule inhibitors has provided valuable tools for both basic research and clinical development.[3] Future efforts will likely focus on optimizing the pharmacokinetic properties of these inhibitors to improve their clinical applicability and exploring combination therapies to overcome potential resistance mechanisms. For instance, combining CBFβ-SMMHC inhibitors with BET-inhibitors has shown synergistic effects in eliminating inv(16) leukemia cells.[10] As our understanding of the complex regulatory networks governed by the CBFβ-RUNX complex deepens, so too will the opportunities for innovative therapeutic interventions.
The Disruption of RUNX1 Transcriptional Activity by the Small Molecule Inhibitor AI-10-104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: RUNX1 and the RUNX1-CBFβ Complex The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) are master regulators of cell fat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: RUNX1 and the RUNX1-CBFβ Complex
The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) are master regulators of cell fate and differentiation in various lineages.[1][2][3] RUNX1 is essential for the establishment of definitive hematopoiesis and is frequently mutated or translocated in leukemia.[1] The transcriptional activity of RUNX proteins is critically dependent on their heterodimerization with the non-DNA-binding subunit CBFβ.[1][2] This interaction allosterically increases the affinity of the RUNX Runt domain for its target DNA sequences and protects RUNX proteins from proteasomal degradation.[2] Given the central role of the RUNX1-CBFβ complex in oncogenesis, its disruption has become an attractive therapeutic strategy.
Unveiling AI-10-104: A Potent Inhibitor of the RUNX-CBFβ Interaction for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals Abstract Introduction Mechanism of Action Signaling Pathway AI10104_Signaling_Pathway cluster_0 AI-10-104 Mechanism of Action AI10104 AI-10-104 CBFb CB...
Investigating the Pharmacodynamics of AI-10-104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Mechanism of Action Signaling Pathway Diagram AI_10_104_Signaling_Pathway cluster_0 Normal State cluster_1 AI-10-104 Intervention CBFb...
Detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX Interaction
Cell Lysis: Lyse the cells in modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA).[2]
Immunoprecipitation: Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads.[2]
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against CBFβ and RUNX1 to detect the co-precipitated proteins.
Experimental Workflow: Co-Immunoprecipitation
Caption: Co-Immunoprecipitation workflow.
Cell Growth/Metabolism Assay (MTS Assay)
Cell Seeding: Seed human T-ALL cell lines in 96-well plates.
MTS Reagent Addition: Add MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay) to each well.[5]
Incubation and Measurement: Incubate the plates and then measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.[5]
Data Analysis: Normalize the absorbance values to the DMSO control to determine the growth inhibition.[5]
Cell Cycle Analysis
Cell Fixation: Harvest and fix the cells in ethanol.
Staining: Stain the cells with propidium iodide (PI) to measure DNA content.[6]
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6]
The Impact of AI-10-104 on Cell Signaling Pathways in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Core Mechanism of Action: Disrupting the RUNX-IKZF1/3 Survival Axis AI-10-104_Mechanism_of_Action AI-10-104 Mechanism of Action in Myeloma cluster_control M...
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellets in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
Immunoprecipitation: Add anti-FLAG M2 affinity gel to the clarified lysates and incubate overnight at 4°C on a rotator.
Washing: Pellet the affinity gel by centrifugation and wash three times with ice-cold wash buffer.
Elution: Elute the bound proteins from the affinity gel using elution buffer.
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RUNX1 and IKZF3 to detect the co-immunoprecipitated proteins.
Workflow for Co-Immunoprecipitation to assess RUNX1-IKZF3 interaction.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium.
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CalcuSyn).
Quantitative Real-Time PCR (qPCR) for MYC and IRF4 Expression
Materials:
Treated myeloma cells
RNA extraction kit (e.g., RNeasy Kit)
cDNA synthesis kit
SYBR Green qPCR Master Mix
qPCR instrument
Primers for MYC, IRF4, and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
RNA Extraction: Extract total RNA from treated and control myeloma cells using an RNA extraction kit according to the manufacturer's instructions.
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (MYC or IRF4) and the housekeeping gene, and the synthesized cDNA.
qPCR Run: Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control-treated cells.
Impact on Other Key Signaling Pathways in Myeloma
Potential Indirect Regulation of the PI3K/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and drug resistance in multiple myeloma. Several studies in other hematological malignancies have demonstrated a link between RUNX1 and the PI3K/Akt pathway. For instance, RUNX1 can transcriptionally regulate PIK3CD, a catalytic subunit of PI3K, thereby influencing Akt phosphorylation and cell survival[3].
Potential Crosstalk with the NF-κB Pathway
The NF-κB pathway is constitutively active in a subset of multiple myeloma and plays a crucial role in inflammation, cell survival, and drug resistance. Crosstalk between RUNX transcription factors and the NF-κB pathway has been reported. For example, wild-type RUNX1 can inhibit NF-κB signaling through interaction with the IκB kinase (IKK) complex[2].
An In-Depth Technical Guide to AI-10-104: A Potent Inhibitor of the RUNX Transcription Factor Family
For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Structure and Physicochemical Properties PropertyValue IUPAC Name 2-(5-(trifluoromethoxy)-1H-benzo[d]imidazol-2-yl)pyridin-3-amine Chemica...
Determine the protein concentration of cell lysates using a BCA or Bradford assay.
Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.
Separate proteins by SDS-PAGE.
Transfer proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Cell Viability/Proliferation (MTS) Assay
This colorimetric assay measures cell viability based on the metabolic conversion of MTS tetrazolium salt into a colored formazan product by viable cells.[5]
AI-10-104: In Vitro Application Notes and Protocols for Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals. Introduction Mechanism of Action cluster_0 Normal State cluster_1 Effect of AI-10-104 RUNX RUNX CBFbeta CBFβ RUNX->CBFbeta forms complex DNA Target G...
Application Notes and Protocols for the RUNX Inhibitor AI-10-104 and its In Vivo Analogs
For Researchers, Scientists, and Drug Development Professionals Executive Summary In Vivo Suitability of AI-10-104 In Vitro Applications of AI-10-104 Quantitative Data Summary for In Vitro Studies Cell LineConcentration...
In Vitro Cell Proliferation Assay (using OVCAR8 cells)
Cell Plating: Seed OVCAR8 cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium.
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the relative cell viability and calculate the IC₅₀ value.
Co-Immunoprecipitation to Assess CBFβ-RUNX1 Interaction
Cell Lysis: Lyse the cells in a modified RIPA buffer.
Immunoprecipitation: Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and protein A/G agarose beads.
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
In Vivo Xenograft Study (using AI-14-91)
Animal Model: Use female athymic nude mice, 6-8 weeks old.
Cell Implantation: Inject OVCAR8 cells (e.g., 5 x 10⁶ cells) intraperitoneally into each mouse.
Randomization and Treatment: Two days post-injection, randomize the mice into treatment and vehicle control groups.
Tumor Assessment: At the end of the study (e.g., 30 days post-xenografting), euthanize the mice and carefully dissect and weigh the tumors from the peritoneal cavity.
Data Analysis: Compare the average tumor weight between the treatment and control groups to assess the efficacy of the compound.
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for AI-10-104 Treatment of Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action Data Presentation In Vitro Efficacy of AI-10-104 in Primary Patient Samples and Cell Lines Cell TypeAssayEndpointConcentrat...
Minimal effect alone; significant inhibition with lenalidomide
Note: This table summarizes available quantitative data. Further studies are required to establish dose-responses in a broader range of primary patient samples.
Mandatory Visualizations
Experimental Protocols
Preparation of Primary Patient Samples
This protocol provides a general framework for the dissociation of solid tumors. Specific procedures may need optimization based on the tumor type. For blood cancers like T-ALL or multiple myeloma, mononuclear cells can be isolated using standard Ficoll-Paque density gradient centrifugation.
Materials:
Fresh primary tumor tissue
DMEM or RPMI-1640 medium
Fetal Bovine Serum (FBS)
Tumor Dissociation Kit (e.g., Miltenyi Biotec) or a cocktail of collagenase, hyaluronidase, and DNase I
GentleMACS Dissociator or equivalent
70 µm and 40 µm cell strainers
Red Blood Cell Lysis Buffer (if required)
Phosphate Buffered Saline (PBS)
Procedure:
Obtain fresh tumor tissue in sterile collection medium on ice.
In a sterile petri dish, wash the tissue with cold PBS.
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
Transfer the fragments into a dissociation tube containing the enzyme cocktail.
Process the tissue using a mechanical dissociator following the manufacturer's instructions.
Incubate at 37°C for 30-60 minutes with gentle agitation.
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
Wash the strainer with medium and pass the suspension through a 40 µm strainer.
Centrifuge the cells, discard the supernatant, and if necessary, resuspend the pellet in Red Blood Cell Lysis Buffer.
Wash the cells with PBS and resuspend in the appropriate culture medium for downstream assays.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells based on the quantification of ATP.
Materials:
Primary cells in single-cell suspension
Opaque-walled 96-well plates
CellTiter-Glo® 2.0 Reagent
Luminometer
Procedure:
Seed the primary cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
Allow cells to adhere or stabilize for 24 hours.
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
Add 100 µL of CellTiter-Glo® reagent to each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a luminometer.
Calculate the half-maximal growth inhibition (GI50) by plotting the luminescence signal against the log of the drug concentration.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Application Notes and Protocols for Cell Viability Assays with AI-10-104 Treatment
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action of AI-10-104 AI-10-104 Signaling Pathway cluster_0 Normal State cluster_1 With AI-10-104 Treatment RUNX RUNX RUNX_CBFbeta_C...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of AI-10-104
Caption: Mechanism of AI-10-104 action.
Quantitative Data Summary
Cell Line
Cancer Type
Assay
IC50 / GI50 (µM)
Treatment Duration
Multiple Myeloma
OPM-1
Multiple Myeloma
Cell Viability Assay
Moderate effect on proliferation
Not Specified
NCI-H929
Multiple Myeloma
Cell Viability Assay
Not Specified
Not Specified
Primary Myeloma Samples
Multiple Myeloma
Cell Viability Assay
Minimal effect alone
Not Specified
Ovarian Cancer
OVCAR8
Ovarian Cancer
CellTiter-Glo
~7
3 days
OVCAR4
Ovarian Cancer
CellTiter-Glo
~5-10
3 days
SKOV3ip1
Ovarian Cancer
CellTiter-Glo
~10-15
3 days
A2780
Ovarian Cancer
CellTiter-Glo
~5-10
3 days
IGROV1
Ovarian Cancer
CellTiter-Glo
~10-15
3 days
OVCAR3
Ovarian Cancer
CellTiter-Glo
>15
3 days
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
KOPTK1
T-ALL
MTS Assay
~2-5
3 days
Jurkat
T-ALL
MTS Assay
~5-10
3 days
HPB-ALL
T-ALL
MTS Assay
~2-5
3 days
DND-41
T-ALL
MTS Assay
~1-2
3 days
LOUCY
T-ALL
MTS Assay
11
3 days
Primary T-ALL Samples
T-ALL
CellTiter-Glo
Average ~2.2
3 days
Normal Cells
Normal Hematopoietic Cells
Non-cancerous
Not Specified
~15.4
Not Specified
BEAS-2B
Normal Epithelial
MTT Assay
No effect at working concentrations
3 days
Note: IC50 and GI50 values can vary between experiments and laboratories. The data presented here is a summary from published literature for comparative purposes.[1][3][4][5]
Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,500-5,000 cells/well) in 100 µL of complete culture medium.[6]
Include wells with medium only for background luminescence measurement.
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.
Incubate the plate for the desired treatment period (e.g., 72 hours).[4]
Assay Protocol:
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
Record the luminescence using a plate-reading luminometer.
Data Analysis:
Subtract the average background luminescence from all experimental readings.
Normalize the data to the vehicle-treated control wells to determine the percent viability.
This protocol is a classic method for assessing cell viability based on the reduction of a tetrazolium salt by metabolically active cells.
Workflow:
Caption: MTT/MTS Assay Workflow.
Materials:
Cell line of interest
Complete cell culture medium
Sterile, clear-bottom 96-well plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
Multichannel pipette
Spectrophotometer (plate reader)
Procedure:
Cell Seeding:
Follow the same procedure as for the CellTiter-Glo® assay, but use a clear-bottom 96-well plate.
Follow the same procedure as for the CellTiter-Glo® assay.
Assay Protocol:
For MTS assay: Proceed directly to measuring absorbance.
For MTT assay: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.
Absorbance Measurement:
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate spectrophotometer.
Data Analysis:
Subtract the average absorbance of the blank wells (medium only) from all experimental readings.
Normalize the data to the vehicle-treated control wells to calculate the percent viability.
Application Note: Demonstrating the Efficacy of AI-10-104 in Disrupting RUNX-CBFβ Interaction Using Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) are master regulators of gene expression involved in crucial cellul...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) are master regulators of gene expression involved in crucial cellular processes such as proliferation, differentiation, and apoptosis.[3] Their activity is critically dependent on the formation of a heterodimeric complex with CBFβ, which enhances their DNA binding affinity and stability.[2] Dysregulation of RUNX signaling is a hallmark of several cancers, making the RUNX-CBFβ interaction an attractive therapeutic target.
Signaling Pathway
RUNX signaling and the inhibitory action of AI-10-104.
Experimental Protocol: Co-Immunoprecipitation
Materials and Reagents
Cell Lines: Human T-cell acute lymphoblastic leukemia (T-ALL) cell lines such as KOPTK1 or Jurkat, or other cell lines with endogenous expression of RUNX1/3 and CBFβ.
Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
Antibodies:
Primary antibody for immunoprecipitation (IP): Rabbit anti-RUNX1 or Rabbit anti-RUNX3.
Primary antibodies for Western blotting (WB): Mouse anti-CBFβ, Rabbit anti-RUNX1, Rabbit anti-RUNX3.
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
Protein A/G Agarose Beads
Wash Buffer: IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40, 0.25% sodium deoxycholate).[2]
Elution Buffer: 2x Laemmli sample buffer.
General cell culture and Western blotting reagents.
Experimental Workflow
Co-immunoprecipitation workflow to assess AI-10-104 effect.
Procedure
Cell Culture and Treatment:
Culture cells to a density of approximately 4 x 10^6 cells/condition.
Cell Lysis:
Harvest cells and wash once with cold PBS.
Lyse cells in modified RIPA buffer on ice for 30 minutes.
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. Reserve a small aliquot for input analysis.
Immunoprecipitation:
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C with gentle rotation.
Pellet the beads and transfer the pre-cleared lysate to a new tube.
Add 2-4 µg of anti-RUNX1 or anti-RUNX3 antibody to the pre-cleared lysate.
Incubate for 4-6 hours or overnight at 4°C with gentle rotation.
Add equilibrated protein A/G agarose beads and incubate for an additional 2 hours at 4°C.
Washing:
Pellet the beads by centrifugation (e.g., 1000 x g for 1 minute) at 4°C.
Discard the supernatant and wash the beads three to five times with cold Wash Buffer.
Elution:
After the final wash, remove all supernatant.
Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
Pellet the beads and collect the supernatant containing the eluted proteins.
Western Blot Analysis:
Separate the eluted proteins and the input lysates by SDS-PAGE.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane and probe with primary antibodies against CBFβ and RUNX1/3.
Incubate with appropriate HRP-conjugated secondary antibodies.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation and Expected Results
Treatment Condition
IP: RUNX1Blot: RUNX1
IP: RUNX1Blot: CBFβ
InputBlot: RUNX1
InputBlot: CBFβ
Vehicle (DMSO)
+++
+++
+++
+++
AI-10-104 (1 µM)
+++
++
+++
+++
AI-10-104 (5 µM)
+++
+
+++
+++
AI-10-104 (10 µM)
+++
+/-
+++
+++
AI-4-88 (10 µM)
+++
+++
+++
+++
Relative band intensity is denoted by: +++ (strong), ++ (moderate), + (weak), +/- (very weak/absent).
Application Notes and Protocols for AI-10-104 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action Preclinical Data on Combination Therapies Combination with Paclitaxel and Enzalutamide in Triple-Negative Breast Cancer (TN...
Rationale for Combination with Platinum-Based Agents and Anthracyclines
Experimental Protocols
Co-Immunoprecipitation to Confirm Disruption of CBFβ-RUNX1 Interaction
Materials:
Cancer cell line of interest (e.g., SEM cells for leukemia)
DMSO (vehicle control)
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with protease and phosphatase inhibitors)
Anti-RUNX1 antibody
Anti-CBFβ antibody
Protein A/G agarose beads
SDS-PAGE and Western blotting reagents
Procedure:
Seed 4 x 10^6 cells and allow them to adhere overnight.
Lyse cells in modified RIPA buffer.
Pre-clear cell lysates by incubating with protein A/G agarose beads.
Immunoprecipitate RUNX1 from the pre-cleared lysates using an anti-RUNX1 antibody and fresh protein A/G agarose beads.
Wash the beads extensively with lysis buffer.
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with anti-CBFβ and anti-RUNX1 antibodies to detect the co-immunoprecipitated proteins.
Cell Viability and Synergy Assessment using Crystal Violet Assay
Materials:
Adherent cancer cell line (e.g., MDA-MB-453, SUM-159PT)
Chemotherapeutic agent of interest (e.g., paclitaxel, cisplatin, doxorubicin)
96-well plates
0.5% Crystal Violet staining solution
Methanol
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
Incubate for 72 hours.
Gently wash the cells with PBS to remove dead, detached cells.
Fix the adherent cells with methanol for 15 minutes.
Stain the cells with 0.5% crystal violet solution for 20 minutes.
Wash the plates with water to remove excess stain and allow them to air dry.
Solubilize the stain by adding methanol to each well.
Measure the absorbance at 570 nm using a plate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy can be calculated using the Chou-Talalay method to determine the Combination Index (CI).
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Materials:
Cancer cell line of interest
Chemotherapeutic agent of interest
Annexin V-FITC and Propidium Iodide (PI) staining kit
Flow cytometer
Procedure:
Harvest both adherent and floating cells.
Wash the cells with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
Incubate in the dark at room temperature for 15 minutes.
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Caption: General Experimental Workflow for Combination Studies.
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
AI-10-104 Concentration (µM)
Viable Cells (%) (Annexin V- / 7AAD-)
Early Apoptotic Cells (%) (Annexin V+ / 7AAD-)
Late Apoptotic/Necrotic Cells (%) (Annexin V+ / 7AAD+)
0 (Vehicle Control)
95
3
2
1
85
10
5
5
60
25
15
10
30
45
25
Note: The data in this table is illustrative and based on the analysis of published flow cytometry plots. Actual percentages may vary depending on experimental conditions.
Signaling Pathway
Experimental Protocols
Protocol 1: Cell Culture and Treatment
Materials:
Jurkat cells (ATCC TIB-152)
RPMI-1640 medium (with L-glutamine)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Phosphate-Buffered Saline (PBS)
6-well tissue culture plates
Incubator (37°C, 5% CO2)
Procedure:
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in an incubator at 37°C with 5% CO2.
Maintain cells in suspension at a density between 1x10^5 and 1x10^6 cells/mL.
Seed 1x10^6 cells in each well of a 6-well plate.
Incubate the cells for 4 days at 37°C with 5% CO2.
Protocol 2: Annexin V and 7AAD Staining for Flow Cytometry
This protocol details the staining procedure for detecting apoptosis using Annexin V and 7AAD.
Application Notes and Protocols for AI-10-104 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction Data Presentation ParameterValueReference Molecular Weight 309.24 g/mol [4] Formula C₁₄H₁₀F₃N₃O₂[4] CAS Number 1881276-00-1[4] Appearance Off-w...
Troubleshooting Guide Issue 2: Inconsistent results in cell-based assays. Answer: Inconsistent results can stem from several factors: Final DMSO Concentration: When diluting your stock solution into aqueous media for cel...
Author: BenchChem Technical Support Team. Date: November 2025
Troubleshooting Guide
Issue 2: Inconsistent results in cell-based assays.
Answer: Inconsistent results can stem from several factors:
Final DMSO Concentration: When diluting your stock solution into aqueous media for cell-based assays, ensure the final concentration of DMSO is low and consistent across all experiments, as high concentrations can be toxic to cells.
Issue 3: Toxicity observed in in vivo studies.
Formulation: The choice of formulation is critical. A Captisol formulation was used in some studies, but led to sedative effects at 178 mg/kg.[5] A nanoparticle formulation at 200 mg/kg was reported to be lethal.[5] Carefully select and optimize your vehicle.
Dose Reduction: If toxicity is observed, a dose reduction may be necessary.
Procedure:
a. Equilibrate the AI-10-104 vial to room temperature before opening.
b. Weigh the desired amount of AI-10-104 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, use 3.09 mg of AI-10-104.
c. Add the appropriate volume of fresh, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
d. Vortex the tube briefly to mix.
e. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming may also be applied.
f. Visually confirm that the solution is clear and free of particulates.
g. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
h. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of an In Vivo Formulation (using PEG300 and Tween-80)
Procedure (for 1 mL of final solution):
a. In a sterile tube, add 400 µL of PEG300.
b. Add 100 µL of a 25 mg/mL AI-10-104 in DMSO stock solution to the PEG300 and mix thoroughly.
c. Add 50 µL of Tween-80 and mix until the solution is homogeneous.
d. Add 450 µL of sterile saline to bring the final volume to 1 mL.
e. Mix the solution gently but thoroughly. The final solution should be clear.
Technical Support Center: AI-10-104 In Vivo Applications
Frequently Asked Questions (FAQs) Q3: Are there any alternative compounds with a better in vivo profile? Troubleshooting Guide Problem Possible Cause Recommended Solution Severe sedation or toxicity in animals after AI-1...
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Q3: Are there any alternative compounds with a better in vivo profile?
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Severe sedation or toxicity in animals after AI-10-104 administration.
AI-10-104 has known off-target toxicities that manifest in vivo.[1] The dose administered may be too high, or the formulation may be contributing to acute toxicity.
Strongly consider switching to a better-tolerated analog such as AI-12-126 or AI-14-91. [1] If you must use AI-10-104, a thorough dose-escalation study starting from a very low dose is required to determine a maximum tolerated dose (MTD). However, its use in vivo is not recommended.[2]
Lack of in vivo efficacy with AI-14-91.
The pharmacokinetic properties of AI-14-91, although improved, may still be a limiting factor. It has a reported half-life of approximately 203 minutes after oral gavage, which may not be sufficient to maintain a therapeutic concentration.[1] The dosing frequency may be too low.
Increase the dosing frequency. For example, in a xenograft model of ovarian cancer, AI-14-91 was administered twice daily to compensate for its short half-life.[2] Also, confirm the on-target activity of your batch of AI-14-91 with in vitro assays before proceeding with further in vivo experiments.
Difficulty in dissolving AI-10-104 or its analogs for in vivo formulation.
These compounds can have limited aqueous solubility.
Use of a solubilizing agent like Captisol is recommended.[1][2] Prepare the compound as an HCl salt to improve solubility. Gentle heating and sonication can also aid in dissolution. A detailed protocol for Captisol formulation is provided in the "Experimental Protocols" section.
Protocol 1: Formulation of AI-14-91 using Captisol for In Vivo Administration
Materials:
Captisol®
Sterile Water for Injection
Sterile 0.9% Saline
Sterile 1N HCl
Sterile microcentrifuge tubes
Vortex mixer
Sonicator
Sterile 0.22 µm syringe filter
Procedure:
Prepare a 0.1M Captisol Solution:
Weigh the appropriate amount of Captisol® powder.
Dissolve it in sterile water to a final concentration of 0.1M.
Sterile filter the solution using a 0.22 µm filter.
Add a small amount of the 0.1M Captisol solution to the powder to form a paste.
Slowly add more 0.1M Captisol solution while vortexing to achieve the desired final concentration (e.g., 25 mg/mL).
If necessary, add a small volume of 1N HCl dropwise to form the HCl salt in situ, which can improve solubility. Monitor the pH to ensure it remains within a physiologically acceptable range.
Sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
Visually inspect the solution for any particulate matter.
Sterile filter the final solution using a 0.22 µm syringe filter before injection.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction
This protocol is for verifying the disruption of the CBFβ-RUNX1 interaction in cells treated with an inhibitor.
Materials:
Cells of interest (e.g., SEM cells)
DMSO (vehicle control)
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)
Anti-RUNX1 antibody
Protein A/G agarose beads
Wash buffer (e.g., IP buffer I: 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate)
SDS-PAGE loading buffer
Primary antibodies for Western blotting (anti-CBFβ, anti-RUNX1)
Secondary antibody (HRP-conjugated)
Chemiluminescence substrate
Procedure:
Cell Treatment:
Cell Lysis:
Harvest the cells and wash with cold PBS.
Lyse the cells in modified RIPA buffer on ice for 30 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant (cell lysate).
Immunoprecipitation:
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
Centrifuge and collect the pre-cleared lysate.
Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.
Western Blotting:
After the final wash, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
Perform electrophoresis and transfer the proteins to a PVDF membrane.
Probe the membrane with primary antibodies against CBFβ and RUNX1.
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system. A decrease in the CBFβ signal in the inhibitor-treated lanes compared to the DMSO control indicates disruption of the interaction.
Visualizations
Caption: Troubleshooting workflow for overcoming poor in vivo pharmacokinetics.
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotypes
Troubleshooting Steps:
Dose-Response Correlation:
Rationale: On-target effects should correlate with the biochemical potency of the inhibitor against its target.
Use of a Structurally Unrelated Inhibitor:
Rationale: If the phenotype is genuinely due to RUNX inhibition, a different inhibitor with a distinct chemical scaffold that targets the same protein should produce a similar effect.
Action: If available, test a structurally different RUNX inhibitor. Consistent results across different inhibitor classes strengthen the evidence for an on-target effect.
Rescue Experiment with Overexpression:
Rationale: If the effect is on-target, overexpressing the target protein (or a downstream effector) may rescue the phenotype.
CRISPR/Cas9 Target Validation:
Rationale: Genetically ablating the target protein should phenocopy the effect of the inhibitor if the inhibitor is specific.
Issue 2: Observing Sedation or Toxicity in Animal Models
Troubleshooting Steps:
Confirm the Off-Target Effect:
Action: Recognize that this is a documented off-target effect of this specific molecule.
Switch to a Cleaner Analog:
Rationale: Analogs have been specifically designed to avoid these CNS side effects.
Rationale: The severity of the off-target effect is dose-dependent.
Action: Perform a dose-ranging study to find the maximum tolerated dose (MTD) that does not produce overt sedation. Be aware that different formulations (e.g., captisol vs. nanoparticle) can significantly impact the toxicity profile.
Quantitative Data Summary
Compound
Target
IC50 (µM)
Assay Type
Reference
AI-10-104
RUNX1-CBFβ
~1.2
FRET
AI-14-91
RUNX1-CBFβ
~1.5
FRET
Compound
Dose (mg/kg)
Formulation
Observed Effects
Reference
AI-10-104
178
Captisol
Significant sedative effects within 30 seconds, recovery in ~1 hour.
AI-10-104
200
Nanoparticle
Lethal in ~3.5 hours.
AI-12-126
100
HCl salt with Captisol
Well-tolerated, no sedative effects.
AI-14-91
100
HCl salt with Captisol
Well-tolerated, no sedative effects.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Confirm On-Target Engagement in Cells
Methodology:
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable immunoprecipitation buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Immunoprecipitation:
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.
Add fresh protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ and RUNX1.
Protocol 2: Irwin Test for Assessing CNS Off-Target Effects in Mice
Objective: To systematically observe and score potential behavioral and physiological effects of a compound, including sedation.
Methodology:
Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
Systematic Observation: At specified time points (e.g., 15, 30, 60, 120 minutes post-dose), a trained observer systematically scores a range of parameters. These include:
Autonomic: Piloerection, salivation, lacrimation, body temperature.
Scoring: Use a standardized scoring system (e.g., a scale of 0-4 for the intensity of each parameter) to quantify the observed effects.
Data Analysis: Compare the scores of the compound-treated group to the vehicle control group to identify any significant behavioral or physiological changes. A significant increase in parameters related to decreased activity and alertness would be indicative of a sedative effect.
Visualizations
Optimization
Why is AI-10-104 not suitable for some animal studies?
Frequently Asked Questions (FAQs) Troubleshooting Guide Issue Potential Cause Recommended Action Lack of efficacy in animal model Poor Pharmacokinetics: AI-10-104 may have a short half-life, poor bioavailability, or rapi...
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Lack of efficacy in animal model
Poor Pharmacokinetics: AI-10-104 may have a short half-life, poor bioavailability, or rapid metabolism in the animal model, preventing it from reaching and maintaining effective concentrations at the target site.[1][2]
1. Confirm In Vitro Activity: Ensure the batch of AI-10-104 is active in relevant cell-based assays before in vivo administration. 2. Consider Alternative Compounds: If possible, use a more stable analog of AI-10-104 with published in vivo efficacy.[1] 3. Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study in your animal model to determine the compound's concentration over time.
Inconsistent results between experiments
Formulation and Administration: The solubility and stability of AI-10-104 in the chosen vehicle can impact its delivery and absorption. MedChemExpress provides a sample protocol for solubilizing AI-10-104 using DMSO, PEG300, Tween-80, and saline.[5]
1. Standardize Formulation: Use a consistent and validated protocol for formulating AI-10-104 for each experiment.[5] 2. Verify Vehicle Compatibility: Ensure the chosen vehicle is appropriate for the route of administration and does not cause adverse effects in the animals.
Unexpected Toxicity
Off-Target Effects or Vehicle Toxicity: While AI-10-104 is designed to be specific, off-target effects are possible at higher concentrations. The vehicle used for administration could also be contributing to toxicity.
1. Dose-Response Study: Perform a dose-response study to identify a therapeutic window with minimal toxicity. 2. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components.
How to improve the stability of AI-10-104 in solution
Frequently Asked Questions (FAQs) Troubleshooting Guide Solution: Prepare a high-concentration stock solution in DMSO. Perform serial dilutions of the stock solution to achieve the desired final concentration.
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Troubleshooting Guide
Solution:
Prepare a high-concentration stock solution in DMSO.
Perform serial dilutions of the stock solution to achieve the desired final concentration.
Solution:
Keep the final DMSO concentration in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1% for sensitive cell lines. [2]
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Possible Cause C: Interaction with Media Components. Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate.
Solution:
If working in serum-free or low-serum conditions, consider adding a small amount of purified bovine serum albumin (BSA) (e.g., 0.1%) to the medium to help solubilize the compound.
Ensure the pH of the cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4).
Issue 2: Inconsistent or variable experimental results.
Potential Degradation Pathways:
Photodegradation: Benzimidazole compounds can be sensitive to light.[6][7][8] Exposure to ambient light during handling and incubation could lead to degradation.
Hydrolysis: The trifluoromethoxy group is generally stable, but hydrolysis can occur under strongly acidic or basic conditions.[9][10][11] The benzimidazole ring itself can also be susceptible to hydrolysis, particularly at alkaline pH.[6]
Solution:
Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Ensure the pH of your experimental buffers and media is maintained within a neutral range.
Possible Cause B: Incomplete Dissolution of Stock Solution.
Solution:
Visually inspect the stock solution for any particulate matter before use.
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
Aliquot the stock solution into smaller volumes and store at -80°C.
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in medium.
Add the appropriate volume of the intermediate dilution to your cell culture plates to achieve the desired final concentration.
For example, to achieve a final concentration of 10 µM in a well containing 100 µL of medium, add 11.1 µL of the 100 µM working solution.
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Protocol 2: Cell Viability Assay (MTT Assay)
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis
Seed cells in 6-well plates and allow them to adhere.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA or Bradford assay.
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies against your proteins of interest (e.g., RUNX1, CBFβ, and a loading control like GAPDH or β-actin) overnight at 4°C.
Wash the membrane three times with TBST for 10 minutes each.
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again three times with TBST.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell line sensitivity differences to AI-10-104 treatment
Frequently Asked Questions (FAQs) Genetic context: The presence of specific mutations or oncogenic drivers can determine a cell line's reliance on the RUNX pathway. For example, T-ALL cells with TAL1 or activated NOTCH1...
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Genetic context: The presence of specific mutations or oncogenic drivers can determine a cell line's reliance on the RUNX pathway. For example, T-ALL cells with TAL1 or activated NOTCH1 are suggested to be more dependent on RUNX activity.[3]
Drug efflux pumps and metabolism: As with any small molecule inhibitor, differences in cellular uptake, efflux, and metabolism can contribute to varied responses.
Troubleshooting Guides
Guide 1: Assessing Cell Line Sensitivity to AI-10-104
Experimental Workflow:
Detailed Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
Incubation: Incubate the plate for 48-72 hours.
Viability Assay: Use a suitable cell viability assay, such as CellTiter-Glo® (Promega) or an MTS-based assay.[3][4]
Guide 2: Verifying Disruption of the CBFβ-RUNX1 Interaction
Experimental Protocol: Co-Immunoprecipitation
Cell Lysis: Lyse the cells in a modified RIPA buffer.[1]
Immunoprecipitation: Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and protein A/G agarose beads.
Washing: Wash the beads to remove non-specifically bound proteins.
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using antibodies against CBFβ and RUNX1.
Quantitative Data
Cell Line
Cancer Type
IC50 / GI50 (µM)
Notes
OVCAR8
Ovarian Cancer
~7
-
OVCAR4
Ovarian Cancer
-
Sensitive to treatment
Multiple Myeloma Cell Lines
Multiple Myeloma
1 - 10
Potentiates the effect of lenalidomide
ATL Cell Lines
Adult T-cell Leukemia/Lymphoma
1 - 10
-
HPB-ALL
T-cell Acute Lymphoblastic Leukemia
< 10
Sensitive to treatment
DND-41
T-cell Acute Lymphoblastic Leukemia
< 10
Sensitive to treatment
KOPTK1
T-cell Acute Lymphoblastic Leukemia
< 10
Sensitive to treatment
Jurkat
T-cell Acute Lymphoblastic Leukemia
< 10
Sensitive to treatment
LOUCY
T-cell Acute Lymphoblastic Leukemia
11
Relatively resistant
MDA-MB-453
Triple-Negative Breast Cancer
~5
Reduces cell viability
SUM-159PT
Triple-Negative Breast Cancer
~5
Reduces cell viability
Note: IC50 and GI50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.[7][8]
Frequently Asked Questions (FAQs) Troubleshooting Guide: Managing Sedative Effects of AI-10-104 Step 1: Confirming and Quantifying Sedation A4: Two common behavioral assays to quantify sedation and motor coordination are...
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Troubleshooting Guide: Managing Sedative Effects of AI-10-104
Step 1: Confirming and Quantifying Sedation
A4: Two common behavioral assays to quantify sedation and motor coordination are the Rotarod Test and the Open Field Test.
Rotarod Test: This test assesses motor coordination and balance. A mouse is placed on a rotating rod, and the latency to fall is recorded. Sedated animals will have a significantly shorter latency to fall.
Open Field Test: This assay measures general locomotor activity and exploratory behavior. A mouse is placed in an open arena, and its movement is tracked. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A sedated mouse will exhibit reduced total distance traveled and fewer exploratory behaviors.
Experimental Protocols
Rotarod Test Protocol
Parameter
Specification
Apparatus
Rotarod treadmill for mice (e.g., Ugo Basile, Columbus Instruments)
Acclimation
Acclimate mice to the testing room for at least 30 minutes before the first trial.
Training
Conduct 1-2 days of training prior to the experiment. Place mice on the rod at a low, constant speed (e.g., 4 RPM) for 1-2 minutes.
Test Procedure
1. Place the mouse on the rotating rod. 2. Start the rotation, either at a fixed speed or with accelerating speed (e.g., 4 to 40 RPM over 5 minutes). 3. Record the latency to fall from the rod. 4. Perform 3 trials with an inter-trial interval of at least 15 minutes.
Data Analysis
Compare the average latency to fall between the vehicle control group and the AI-10-104 treated group.
Open Field Test Protocol
Parameter
Specification
Apparatus
A square arena (e.g., 40x40x30 cm) with video tracking software.
Acclimation
Acclimate mice to the testing room for at least 30 minutes before the test.
Test Procedure
1. Place the mouse in the center of the open field arena. 2. Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes). 3. Record the session using video tracking software.
Data Analysis
Analyze the recording to quantify: - Total distance traveled - Time spent in the center zone vs. periphery - Number of rearings - Velocity
Step 2: Mitigating Sedative Effects
Alternative Formulation/Route of Administration: The initial report of sedation used an intraperitoneal (IP) injection of a Captisol formulation.[1] Exploring alternative formulations or routes of administration (e.g., oral gavage, subcutaneous injection) might alter the pharmacokinetic profile and potentially reduce the peak concentration in the central nervous system, thereby lessening the sedative effect. Note: This requires careful formulation development and pharmacokinetic analysis.
Visualized Experimental Workflow and Logic
Caption: Troubleshooting workflow for addressing sedative effects.
A Head-to-Head Comparison of AI-10-104 and AI-14-91 for Ovarian Cancer Research
A detailed analysis for researchers and drug development professionals on the efficacy of two prominent CBFβ/RUNX inhibitors in ovarian cancer models. Mechanism of Action: Allosteric Inhibition of the CBFβ/RUNX Interacti...
Unraveling the Functional Divergence of AI-10-104 and its Inactive Analog AI-4-88: A Comparative Guide
Core Mechanism of Action: Targeting the CBFβ-RUNX Interaction Quantitative Comparison of In Vitro Activity Compound FRET IC50 (µM) Cellular Assay Cell Line Effect Reference AI-10-1041.25Cell ProliferationOvarian Cancer C...
A Comparative Guide to CBFβ-RUNX Interaction Inhibitors: AI-10-104 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals Mechanism of Action: Disrupting a Key Transcriptional Partnership The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) plays a pivotal role in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Disrupting a Key Transcriptional Partnership
The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) plays a pivotal role in cell lineage determination and tumorigenesis. Their ability to bind DNA and regulate gene expression is significantly enhanced by the formation of a heterodimer with CBFβ. This interaction stabilizes the RUNX protein in an active conformation. Small molecule inhibitors that disrupt the CBFβ-RUNX interaction prevent this stabilization, leading to the functional inactivation of RUNX transcription factors and subsequent downstream effects on cell proliferation, differentiation, and survival.
In certain leukemias, a chromosomal inversion leads to the formation of the oncogenic fusion protein CBFβ-SMMHC. This fusion protein also interacts with RUNX1 and plays a crucial role in the development of the disease. Some inhibitors are designed to specifically target this aberrant fusion protein interaction.
Note: IC50 values can vary depending on the specific assay conditions and protein constructs used. The cellular IC50 for Ro5-3335 reflects its effect in cell-based assays rather than a direct biochemical measurement of protein-protein interaction inhibition in a FRET assay.
Cellular Activity and Specificity
Beyond biochemical potency, the activity of these inhibitors in a cellular context is crucial for their therapeutic potential.
Ro5-3335 has been reported to preferentially kill human CBF leukemia cell lines over those without CBF fusion proteins[5]. It functions by repressing RUNX1/CBFβ-dependent transactivation[6].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and workflows.
Caption: The CBFβ-RUNX1 signaling pathway and the point of intervention by inhibitors.
Caption: Workflow for a FRET-based assay to screen for CBFβ-RUNX1 interaction inhibitors.
Detailed Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay
This assay is used to quantify the inhibition of the CBFβ-RUNX1 interaction in a biochemical setting.
Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). A donor fluorophore, in an excited electronic state, may transfer energy to an acceptor fluorophore in close proximity through non-radiative dipole-dipole coupling. In this assay, RUNX1 is fused to a donor fluorophore (e.g., Cerulean) and CBFβ is fused to an acceptor fluorophore (e.g., Venus). When the two proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
Protein Expression and Purification: Recombinant RUNX1 (Runt domain) fused to a donor fluorophore and CBFβ fused to an acceptor fluorophore are expressed and purified.
Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.
Reaction Mixture: A reaction mixture containing the donor-fused RUNX1 protein and the acceptor-fused CBFβ protein at a fixed concentration (e.g., 100 nM each) in an appropriate assay buffer is prepared[1].
Incubation: The plate is incubated at room temperature for a specified period to allow the reaction to reach equilibrium.
Fluorescence Reading: The fluorescence is read using a plate reader capable of measuring FRET. The donor fluorophore is excited at its excitation wavelength (e.g., 433 nm for Cerulean), and the emission is measured at both the donor and acceptor emission wavelengths (e.g., 474 nm for Cerulean and 525 nm for Venus)[1].
Data Analysis: The ratio of acceptor to donor emission is calculated. The percentage of inhibition is determined relative to the DMSO control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the FRET signal, is calculated by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to validate the disruption of the CBFβ-RUNX1 interaction within a cellular context.
Principle: Co-IP is a technique used to identify protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").
Protocol:
Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., modified RIPA buffer) to release the proteins while maintaining protein-protein interactions[1].
Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., anti-RUNX1) is added to the cell lysate and incubated to allow the antibody to bind to its target protein.
Immune Complex Capture: Protein A/G agarose beads are added to the lysate to capture the antibody-protein complexes.
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the bait protein (e.g., RUNX1) and the potential interacting partner (e.g., CBFβ) to detect the presence of the co-precipitated protein. A reduction in the amount of co-precipitated CBFβ in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Cell Viability (MTS) Assay
This assay is used to assess the effect of the inhibitors on cell proliferation and viability.
Principle: The MTS assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
Incubation: The plate is incubated for a specific period (e.g., 48 or 72 hours).
MTS Reagent Addition: The MTS reagent is added to each well and the plate is incubated for a further 1-4 hours at 37°C.
Absorbance Measurement: The absorbance of the colored formazan product is measured at 490 nm using a microplate reader.
Data Analysis: The absorbance values of the treated wells are normalized to the DMSO control wells to determine the percentage of cell viability. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 can then be calculated.
Validating the On-Target Effects of AI-10-104: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals Introduction to AI-10-104 and the Importance of On-Target Validation Validating that the observed biological effects of a small molecule are a direct conseq...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-10-104 and the Importance of On-Target Validation
Validating that the observed biological effects of a small molecule are a direct consequence of its interaction with the intended target is a critical step in drug development. Genetic methods, such as CRISPR-Cas9-mediated gene knockout and RNA interference (RNAi), provide powerful tools for on-target validation. These techniques allow for the specific depletion of the target protein, and the resulting cellular phenotype can be directly compared to the effects induced by the small molecule inhibitor. A high degree of concordance between the pharmacological and genetic approaches provides strong evidence for on-target activity.
Comparative Analysis: AI-10-104 vs. Genetic Perturbation of RUNX1/CBFβ
Table 1: Comparison of Phenotypic Effects in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
Phenotype
AI-10-104 Treatment
RUNX1 Knockdown/Knockout
CBFβ Knockdown
References
Cell Viability/Proliferation
Dose-dependent decrease in cell viability and growth
Visualizing the underlying biological pathways and experimental procedures is crucial for a clear understanding of the validation process.
Caption: The RUNX1/CBFβ signaling pathway.
Caption: Workflow for genetic validation of a small molecule inhibitor.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of RUNX1-CBFβ Interaction
Immunoprecipitation: Incubate the cell lysates with an antibody specific for RUNX1 overnight at 4°C with gentle rotation.
Bead Capture: Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specific binding proteins.
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
CRISPR-Cas9 Mediated Knockout of RUNX1
This protocol provides a general workflow for generating a RUNX1 knockout cell line. Specific reagents and conditions should be optimized for the cell line of interest.
Guide RNA Design and Cloning: Design and clone two or more single guide RNAs (sgRNAs) targeting an early exon of the RUNX1 gene into a suitable Cas9 expression vector.
Transfection: Transfect the target cells with the Cas9/sgRNA expression plasmid.
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
Clone Expansion and Screening: Expand the single-cell clones and screen for RUNX1 knockout by Western blotting and genomic DNA sequencing to confirm the presence of frameshift-inducing insertions or deletions (indels).
shRNA-Mediated Knockdown of CBFβ
This protocol outlines the steps for transiently or stably knocking down CBFβ expression using short hairpin RNA (shRNA).
shRNA Vector Preparation: Obtain or clone shRNA constructs targeting CBFβ in a suitable lentiviral or retroviral vector.
Viral Particle Production: Co-transfect the shRNA vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.
Transduction: Harvest the viral supernatant and transduce the target cells.
Selection: If using a vector with a selection marker (e.g., puromycin resistance), select for transduced cells by adding the appropriate antibiotic to the culture medium.
Validation of Knockdown: Confirm the reduction in CBFβ expression at the mRNA (RT-qPCR) and protein (Western blot) levels.
Cell Viability and Apoptosis Assays
Cell Viability (MTS/CellTiter-Glo Assay):
After the desired incubation period (e.g., 72 hours), add the MTS or CellTiter-Glo reagent to each well.
Incubate according to the manufacturer's instructions.
Measure the absorbance (MTS) or luminescence (CellTiter-Glo) using a plate reader. The signal is proportional to the number of viable cells.
Apoptosis (Annexin V/PI Staining):
Harvest the cells and wash with PBS.
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Head-to-Head Comparison of AI-10-104 and AI-10-49 in Leukemia Models
An Objective Analysis for Researchers and Drug Development Professionals Executive Summary Mechanism of Action Signaling Pathway Diagrams AI_10_49_Pathway AI-10-49 Signaling Pathway in inv(16) AML cluster_0 inv(16) AML C...
Evaluating the Specificity of AI-10-104 for RUNX Family Members: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction to AI-10-104 Specificity of AI-10-104 for RUNX Family Members Comparison with Other RUNX Inhibitors Several other small molecules have been dev...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-10-104
Specificity of AI-10-104 for RUNX Family Members
Comparison with Other RUNX Inhibitors
Several other small molecules have been developed to target the RUNX/CBFβ interaction. A comparison of their reported potencies is summarized in the table below. It is important to note that the reported IC50 values are from various assays and cell lines, which can influence the apparent potency.
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized protocols for common assays used to evaluate RUNX inhibitors.
Fluorescence Resonance Energy Transfer (FRET)-Based Assay
This biochemical assay is used to quantify the disruption of the RUNX-CBFβ interaction in a high-throughput format.
Principle: A donor fluorophore (e.g., Cerulean) is fused to the RUNX Runt domain, and an acceptor fluorophore (e.g., Venus) is fused to CBFβ. When the two proteins interact, the fluorophores are in close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol Outline:
Protein Expression and Purification: Recombinant RUNX Runt domain and CBFβ proteins fused to FRET pairs are expressed and purified.
Assay Setup: In a microplate, a fixed concentration of the donor- and acceptor-labeled proteins are mixed in an appropriate assay buffer.
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
FRET Measurement: The fluorescence emission of both the donor and acceptor is measured using a plate reader. The ratio of acceptor to donor emission is calculated.
Data Analysis: The FRET signal is plotted against the compound concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) Assay
This cell-based assay is used to confirm the disruption of the RUNX-CBFβ interaction within a cellular context.
Principle: An antibody specific to one of the interacting partners (e.g., RUNX1) is used to pull down the protein from a cell lysate. If the interaction is intact, the binding partner (CBFβ) will also be pulled down and can be detected by western blotting. An effective inhibitor will reduce the amount of the co-immunoprecipitated partner.
Protocol Outline:
Cell Lysis: Cells are harvested and lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.
Immunoprecipitation: The cell lysate is incubated with an antibody against the target protein (e.g., anti-RUNX1). Protein A/G beads are then added to capture the antibody-protein complexes.
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the immunoprecipitated protein (e.g., RUNX1) and its potential binding partner (CBFβ) to assess the extent of co-precipitation.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Preclinical Performance of AI-10-104: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals Mechanism of Action: Targeting the RUNX-CBFβ Interaction dot Comparative In Vitro Efficacy Table 1: Inhibition of RUNX-CBFβ Interaction CompoundAssay TypeIC...
Co-Immunoprecipitation (Co-IP) to Assess RUNX-CBFβ Interaction
dot
Caption: A typical workflow for a co-immunoprecipitation experiment.
Detailed Steps:
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
Immunoprecipitation: Incubate the cell lysates with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.
Complex Capture: Add Protein A/G agarose beads to the lysates and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ and RUNX1 to detect the amount of co-precipitated CBFβ.
MTS Assay for Cell Viability
Detailed Steps:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Data Analysis: Normalize the absorbance values to the DMSO-treated control wells to determine the percentage of cell viability and calculate the IC50 or GI50 values.
A Comparative Analysis of AI-10-104 and Other Pan-RUNX Inhibitors for Researchers
Mechanism of Action: Disrupting the RUNX-CBFβ Interaction Quantitative Comparison of Pan-RUNX Inhibitors Table 1: Biochemical Potency of Pan-RUNX Inhibitors in FRET Assays InhibitorTarget InteractionIC50 (µM)Reference(s)...
Note: Cellular IC50 values are highly dependent on the cell line and the specific assay used (e.g., MTT, CellTiter-Glo).
Key Experimental Methodologies
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays cited in this guide are provided below.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of RUNX1-CBFβ Interaction
This protocol is used to verify that the inhibitor disrupts the interaction between RUNX1 and CBFβ within a cellular context.
Protocol:
Cell Lysis:
Harvest and lyse the cells in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease inhibitors.
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
Immunoprecipitation:
Pre-clear the cell lysate by incubating with Protein A/G agarose beads.
Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.
Add fresh Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
Washing and Elution:
Wash the beads several times with lysis buffer to remove non-specific binding.
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
Western Blotting:
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with primary antibodies against CBFβ and RUNX1.
Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A decrease in the amount of co-precipitated CBFβ in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Fluorescence Resonance Energy Transfer (FRET) Assay for Quantifying Inhibition
FRET assays are used to directly measure the inhibitory effect of compounds on the RUNX1-CBFβ protein-protein interaction in a cell-free system.
Protocol:
Protein Expression and Purification:
Express and purify recombinant RUNX1 Runt domain fused to a donor fluorophore (e.g., Cerulean) and CBFβ fused to an acceptor fluorophore (e.g., Venus).
Assay Setup:
In a 384-well plate, add a fixed concentration of the fluorescently tagged RUNX1 and CBFβ proteins (e.g., 100 nM each) to a suitable assay buffer.
Measurement and Analysis:
Incubate the plate at room temperature to allow the binding to reach equilibrium.
Measure the fluorescence emission at two wavelengths: the donor emission wavelength (e.g., 474 nm for Cerulean) and the acceptor emission wavelength (e.g., 525 nm for Venus).
Calculate the FRET ratio (acceptor emission / donor emission).
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
These assays are used to determine the effect of RUNX inhibitors on the proliferation and viability of cancer cells.
Protocol (MTT Assay Example):
Cell Seeding:
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with a range of concentrations of the RUNX inhibitor or DMSO control for a specified period (e.g., 72 hours).
MTT Addition and Incubation:
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
Solubilization and Absorbance Measurement:
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Normalize the absorbance values to the DMSO control and plot the percentage of cell viability against the inhibitor concentration to calculate the cellular IC50 value.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified RUNX signaling pathway and the mechanism of action of pan-RUNX inhibitors.
Caption: A typical experimental workflow for the evaluation of pan-RUNX inhibitors.
Proper Disposal of AI-10-104: A Guide for Laboratory Professionals
Quantitative Data Summary ParameterValueSource/Notes Typical Experimental Concentration 1-10 µMAs cited in various research articles for in vitro studies. Solubility in DMSO ≥ 2.5 mg/mLA common solvent for creating stock...
Standard laboratory practice for handling chemical compounds.
Waste Container Type
Clearly labeled, sealed, and compatible chemical waste container
To prevent leaks and ensure proper identification.
Experimental Protocol: Safe Disposal of AI-10-104 Waste
1. Personal Protective Equipment (PPE):
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin and eye contact.
2. Waste Segregation:
3. Disposal of Unused Solutions:
4. Disposal of Contaminated Labware:
Solid Waste: Dispose of contaminated solid waste such as pipette tips, tubes, and flasks in a designated solid hazardous waste container. If possible, rinse grossly contaminated items with a suitable solvent (e.g., ethanol or a detergent solution) and collect the rinsate as liquid hazardous waste before disposing of the solid item.
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.
5. Decontamination of Work Surfaces:
6. Final Disposal:
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow your institution's specific guidelines for hazardous waste disposal.
AI-10-104 Disposal Workflow
Handling
Essential Personal Protective Equipment (PPE) for Handling AI-10-104
For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals Personal Protective Equipment (PPE) Summary OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protectio...